N-(2-carbamoylphenyl)pyridine-3-carboxamide
Overview
Description
N-(2-carbamoylphenyl)pyridine-3-carboxamide is an organic compound with the molecular formula C₁₃H₁₁N₃O₂ It is a member of the carboxamide family, characterized by the presence of a carboxamide group (-CONH₂) attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-carbamoylphenyl)pyridine-3-carboxamide typically involves the amidation of a carboxylic acid derivative with an amine. One common method is the reaction of 2-aminopyridine with 2-carbamoylbenzoic acid under dehydrating conditions. The reaction can be catalyzed by agents such as oxalyl chloride or thionyl chloride to activate the carboxylic acid group, followed by the addition of the amine.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: N-(2-carbamoylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized carboxamide derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted amide products with various functional groups.
Scientific Research Applications
N-(2-carbamoylphenyl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and other interactions with the target protein, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Pyridine-3-carboxamide: A simpler analog with similar structural features but lacking the carbamoyl group.
N-(2-carbamoylphenyl)piperidine-3-carboxamide: A structurally related compound with a piperidine ring instead of a pyridine ring.
Uniqueness: N-(2-carbamoylphenyl)pyridine-3-carboxamide is unique due to the presence of both the carbamoyl and pyridine groups, which confer specific chemical reactivity and biological activity. Its ability to form stable complexes with enzymes and other proteins makes it a valuable compound in medicinal chemistry and drug design.
Properties
IUPAC Name |
N-(2-carbamoylphenyl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c14-12(17)10-5-1-2-6-11(10)16-13(18)9-4-3-7-15-8-9/h1-8H,(H2,14,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRRTBDEHJZEGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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